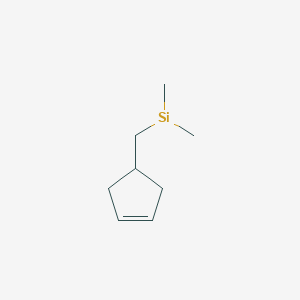oxophosphanium CAS No. 88648-30-0](/img/structure/B14391451.png)
[(2,4-Dimethoxyphenyl)methoxy](1-hydroxyethyl)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethoxyphenyl)methoxyoxophosphanium is a complex organic compound with a unique structure that includes a phenyl ring substituted with methoxy groups and a phosphonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methoxyoxophosphanium typically involves the reaction of 2,4-dimethoxyphenol with a suitable phosphonium reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of (2,4-Dimethoxyphenyl)methoxyoxophosphanium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions
(2,4-Dimethoxyphenyl)methoxyoxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonium group to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phenyl derivatives .
科学的研究の応用
(2,4-Dimethoxyphenyl)methoxyoxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-Dimethoxyphenyl)methoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to (2,4-Dimethoxyphenyl)methoxyoxophosphanium include other phosphonium compounds and substituted phenyl derivatives. Examples include:
Triphenylphosphonium: A widely studied phosphonium compound with various applications.
Methoxyphenol derivatives: Compounds with similar phenyl ring structures and methoxy substitutions.
Uniqueness
(2,4-Dimethoxyphenyl)methoxyoxophosphanium is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use .
特性
CAS番号 |
88648-30-0 |
|---|---|
分子式 |
C11H16O5P+ |
分子量 |
259.21 g/mol |
IUPAC名 |
(2,4-dimethoxyphenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O5P/c1-8(12)17(13)16-7-9-4-5-10(14-2)6-11(9)15-3/h4-6,8,12H,7H2,1-3H3/q+1 |
InChIキー |
IHHJBUPHOUMOHB-UHFFFAOYSA-N |
正規SMILES |
CC(O)[P+](=O)OCC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


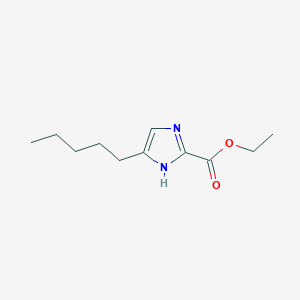
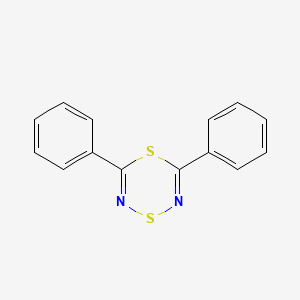
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
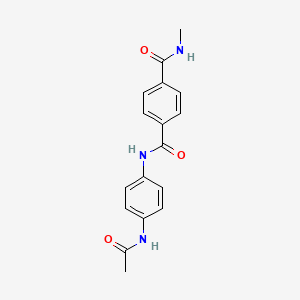
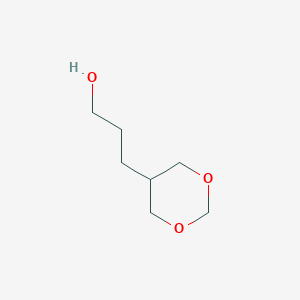
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)
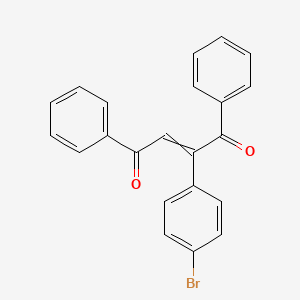
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
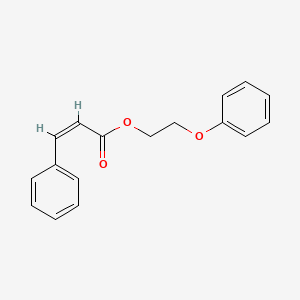
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
